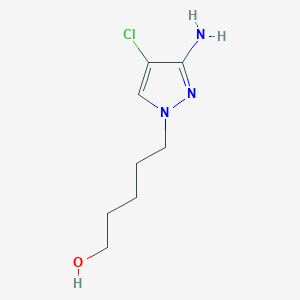
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is treated with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Amino-4-chloropyrazole: Lacks the pentan-1-ol side chain, making it less versatile in synthetic applications.
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
5-(4-Chloro-1h-pyrazol-1-yl)pentan-1-ol: Lacks the amino group, reducing its potential for forming hydrogen bonds in biological systems.
Uniqueness
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both an amino group and a chlorine atom on the pyrazole ring, along with a hydroxyl group on the pentan-1-ol side chain. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.
特性
分子式 |
C8H14ClN3O |
|---|---|
分子量 |
203.67 g/mol |
IUPAC名 |
5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11) |
InChIキー |
CIIOLQBVVFBUAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CCCCCO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


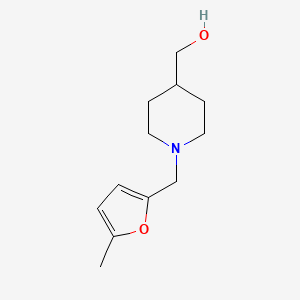

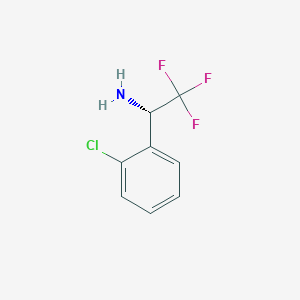
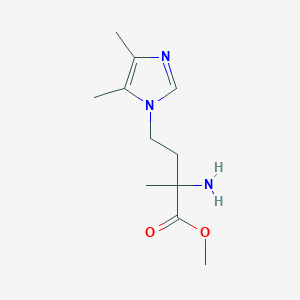

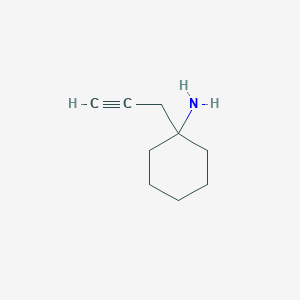
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)

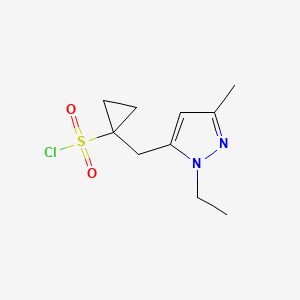



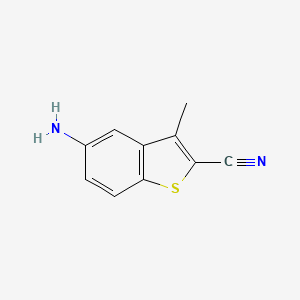
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
